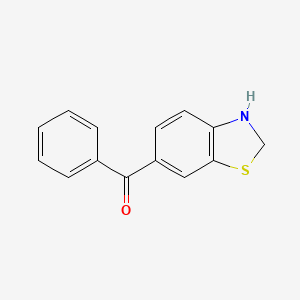![molecular formula C13H16N2O B10837990 1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B10837990.png)
1-[4-(2-Methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
U-80816 is a novel partial muscarinic agonist that has been studied for its potential therapeutic applications. It is known to interact with muscarinic acetylcholine receptors, which are involved in various physiological processes, including the modulation of neurotransmission in the central and peripheral nervous systems .
Métodos De Preparación
The synthesis of U-80816 involves several steps, including the formation of key intermediates and the application of specific reaction conditions. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical transformations such as alkylation, reduction, and cyclization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods for U-80816 may involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the consistency and quality of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
U-80816 undergoes various types of chemical reactions, including:
Oxidation: U-80816 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: U-80816 can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: U-80816 is used as a model compound to study the behavior of muscarinic agonists and their interactions with receptors.
Biology: The compound is used in research to understand the role of muscarinic receptors in physiological processes and to develop new therapeutic agents targeting these receptors.
Mecanismo De Acción
U-80816 exerts its effects by acting as a partial agonist at muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. Upon binding to the receptor, U-80816 induces a conformational change that activates the receptor and triggers downstream signaling pathways. This leads to the modulation of neurotransmitter release and other cellular responses .
Comparación Con Compuestos Similares
U-80816 is unique in its partial agonist activity at muscarinic receptors, which distinguishes it from other muscarinic agonists that may act as full agonists or antagonists. Similar compounds include:
Oxotremorine: A full muscarinic agonist known for its potent effects on the central nervous system.
Pilocarpine: A muscarinic agonist used clinically to treat glaucoma and dry mouth.
Bethanechol: A muscarinic agonist used to stimulate bladder and gastrointestinal motility.
Compared to these compounds, U-80816 offers a unique profile of partial agonist activity, which may provide therapeutic advantages in certain clinical settings .
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
1-[4-(2-methylpyrrol-1-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-12-6-4-10-14(12)8-2-3-9-15-11-5-7-13(15)16/h4,6,10H,5,7-9,11H2,1H3 |
Clave InChI |
RBCXUJODVKKGBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN1CC#CCN2CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,8aS)-N,N,6-triethyl-8a-(3-hydroxyphenyl)-3-methyl-4,4a,5,7,8,9-hexahydro-1H-pyrrolo[2,3-g]isoquinoline-2-carboxamide](/img/structure/B10837916.png)
![1-(Thiophen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B10837921.png)

![[(3S)-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837935.png)
![(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
![6-{2-(2-Carboxy-ethyl)-3-[6-(4-oxo-8-propyl-chroman-7-yloxy)-hexyl]-phenoxy}-hexanoic acid](/img/structure/B10837945.png)


![N-[2-[[1-[methyl-[2-(4-methylphenyl)acetyl]amino]-2-naphthalen-2-ylethyl]carbamoyl]cyclohexyl]-1H-indole-3-carboxamide](/img/structure/B10837971.png)
![3-(2-{3-[4-(4-Cyclohexyl-butylcarbamoyl)-oxazol-2-yl]-7-oxa-bicyclo[2.2.1]hept-2-ylmethyl}-phenyl)-propionic acid](/img/structure/B10837972.png)
![[(3aR,6E,9S,9aR,10R,11aS)-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10837979.png)
![[3-[2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoylamino]-2-oxo-3-(2-oxoethoxy)propyl] 2,6-dichlorobenzoate](/img/structure/B10837980.png)
![(E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine](/img/structure/B10837981.png)
![8-Chlorospiro[1,2,3,4-tetrahydronaphthalene-2,4''-(4'',5''-dihydro[1,3]oxazole)]-2''-amine](/img/structure/B10837986.png)